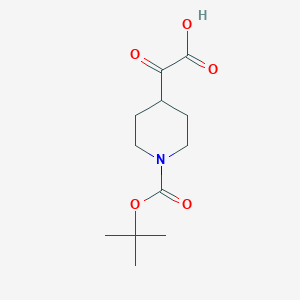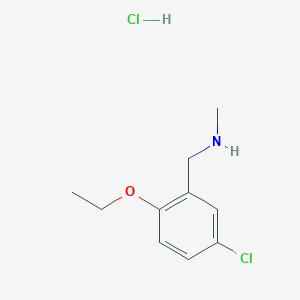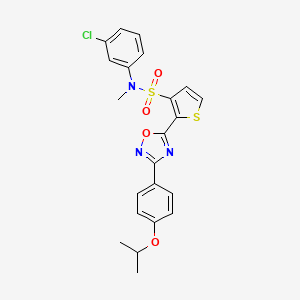
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compounds 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid and 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid are 4-aryl piperidines useful as semi-flexible linkers in PROTAC development for targeted protein degradation .
Synthesis Analysis
While the exact synthesis process for “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid” is not available, a related compound, 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, is synthesized through the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone followed by deprotection and decarboxylation.
Molecular Structure Analysis
The molecular formula of a related compound, 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, is C18H25NO4 and its molecular weight is 319.4 g/mol.
Chemical Reactions Analysis
These compounds are used as linkers in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
Asymmetric syntheses of derivatives of piperidinedicarboxylic acid, including the enantiomerically pure forms, have been achieved starting from basic building blocks such as L-aspartic acid and N-Cbz-beta-alanine. These syntheses involve multiple steps, including tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, to produce compounds with potential applications in medicinal chemistry and as building blocks for further synthetic modifications (Xue et al., 2002).
Building Blocks for 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives
The compound has been utilized as a precursor in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives are important for the development of novel pharmaceuticals and as tools for studying biological systems. The synthesis process involves reduction, ring opening, and further chemical transformations to produce compounds with high stereoselectivity and yield (Marin et al., 2004).
Conformationally Constrained D-Lysine Analogue
A novel conformationally constrained D-lysine analogue with a piperidine skeleton has been synthesized from readily accessible precursors. This synthesis demonstrates the utility of such compounds in designing peptidomimetics and other bioactive molecules that require specific conformational attributes for their activity (Etayo et al., 2008).
N-tert-Butoxycarbonylation of Amines
The compound plays a role in the N-tert-butoxycarbonylation of amines, a crucial reaction for protecting amine functionalities during the synthesis of complex organic molecules. This process is essential for synthesizing N-Boc-protected amino acids, which are fundamental in peptide synthesis and other areas of organic chemistry (Heydari et al., 2007).
Fungicidal Activity of Novel Compounds
Research has also explored the synthesis of novel compounds derived from 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid for potential fungicidal applications. These studies contribute to the development of new agrochemicals and highlight the versatility of the compound in synthesizing biologically active molecules (Mao et al., 2013).
Wirkmechanismus
Target of Action
It is known that this compound is used as a linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand that binds to the target protein with a ligand that binds to an E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to a decrease in the activity of the target protein, potentially influencing various cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-8(5-7-13)9(14)10(15)16/h8H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQJBRHHZFTDLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161783-84-1 |
Source


|
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2415494.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)
![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)
